molecular formula C24H29ClN4O2 B2973036 2-(4-ethoxyphenyl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride CAS No. 1189952-96-2

2-(4-ethoxyphenyl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2973036
CAS No.: 1189952-96-2
M. Wt: 440.97
InChI Key: RNZKBJRJMWIVDM-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C24H29ClN4O2 and its molecular weight is 440.97. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Synthesis

Electrochemical syntheses involving derivatives of piperazine, such as the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles, demonstrate the utility of these compounds in generating new chemical entities. These processes are instrumental in creating disubstituted piperazine derivatives through Michael addition reactions, offering a method for synthesizing novel compounds with potential biological activities (Amani & Nematollahi, 2012).

Antimicrobial Activity

The synthesis and evaluation of new pyridine derivatives, including those derived from piperazine, have been conducted to assess their antimicrobial properties. This research has yielded compounds with variable and modest activity against bacterial and fungal strains, indicating the potential of these molecules as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antinociceptive Properties

A specific derivative, identified as a σ1 receptor antagonist, has been explored as a clinical candidate for pain management due to its significant antinociceptive properties in mouse models. This demonstrates the therapeutic potential of piperazine derivatives in pain treatment (Díaz et al., 2020).

Anti-HIV Activity

The synthesis of new 5-substituted piperazinyl-4-nitroimidazole derivatives has been undertaken with the goal of developing novel non-nucleoside reverse transcriptase inhibitors for HIV. These compounds have shown promising anti-HIV-1 and anti-HIV-2 activity, highlighting the potential of piperazine derivatives in antiviral therapy (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Antifungal and Cytotoxic Activities

A study on azole-containing piperazine derivatives has revealed their considerable antibacterial, antifungal, and cytotoxic activities. Certain compounds demonstrated remarkable antimicrobial efficacy, comparable to standard drugs, and exhibited significant in vitro activity against cancer cell lines, underscoring the diverse biological applications of these derivatives (Gan, Fang, & Zhou, 2010).

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2.ClH/c1-3-30-22-10-6-20(7-11-22)18-23(29)26-14-16-27(17-15-26)24-25-12-13-28(24)21-8-4-19(2)5-9-21;/h4-13H,3,14-18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZKBJRJMWIVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=CN3C4=CC=C(C=C4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.